2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, an ethyl group, a methyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-ethyl-3-methylpyrazole with formaldehyde and a secondary amine to form the intermediate compound. This intermediate is then reacted with phenol under acidic conditions to yield the final product. The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can react with the phenol group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce various substituted phenols.
Scientific Research Applications
2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: A related phenolic compound with similar chemical properties.
4-Iodobenzoic acid: Another compound with a phenol group, used in different applications.
Uniqueness
2-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its specific structure, which includes a pyrazole ring and an ethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-10-13(11(2)16-17)9-15-8-12-6-4-5-7-14(12)18;/h4-7,10,15,18H,3,8-9H2,1-2H3;1H |
InChI Key |
PRLQXQKCGOHUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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